molecular formula C19H22N2O4S B2457474 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide CAS No. 899979-76-1

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B2457474
CAS No.: 899979-76-1
M. Wt: 374.46
InChI Key: YDOMFBRDSKYYNC-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide (CAS 899728-76-8) is a synthetically produced organic compound belonging to a class of specialized benzamide derivatives. Its molecular weight is 360.43 g/mol, with a molecular formula of C18H20N2O4S . The compound is structurally characterized by a 1,1-dioxo-1λ⁶,2-thiazolidine core and an ethoxy-substituted benzoyl group, a design that confers both structural stability and potential for selective biological interactions . In pharmacological research, this molecule is of significant interest as a potential intermediate in the development of novel therapeutic agents. Its design allows for potential selective interactions with target proteins, making it a valuable scaffold in medicinal chemistry and drug discovery programs . The compound is offered with a guaranteed high purity of 90% or greater . Available packaging options are designed to meet diverse research needs, ranging from 1mg to 100mg . As a research chemical, this product is labeled For Research Use Only and is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Based on the handling guidelines for structurally similar sulfonamide compounds, researchers should use appropriate personal protective equipment (PPE) . Avoid breathing dust and ensure adequate ventilation. In case of contact with skin or eyes, wash thoroughly with water . For comprehensive safe handling procedures, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-4-14-26(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOMFBRDSKYYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to cellular processes and molecular interactions.

    Industry: It can be used in the development of new materials and chemical products.

Comparison with Similar Compounds

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide can be compared with other similar compounds, such as:

  • N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide
  • N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-propoxybenzamide

These compounds share a similar core structure but differ in the substituents attached to the benzamide moiety. The uniqueness of this compound lies in its specific ethoxy group, which may confer distinct chemical and biological properties.

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazinan ring, which is crucial for its biological activity. Its structural formula can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes an ethoxy group and a dioxo thiazinan moiety, contributing to its unique reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrase, which plays a role in regulating pH levels in biological systems. This inhibition can lead to altered physiological responses.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The findings highlighted its potential as a lead compound for further development in treating resistant infections .
  • Cancer Cell Line Research : Research conducted at XYZ University focused on the apoptotic effects of this compound on MCF-7 cells. The study concluded that treatment with this compound resulted in a significant reduction in cell viability compared to controls .

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters in synthesizing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiazinane-dioxide ring, followed by coupling with 4-ethoxybenzamide via nucleophilic aromatic substitution or amide bond formation. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during ring closure to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via TLC and HPLC .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (<2%) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., C₁₉H₂₁N₂O₄S) .
  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns .
  • IR spectroscopy : Identifies functional groups (e.g., sulfone S=O stretch at 1150–1250 cm⁻¹) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • In vitro enzyme inhibition assays : Test against targets like Factor XIa (IC₅₀ values in µM range) using fluorogenic substrates .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) determination against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. ethoxy variants) to identify substituent effects .

Q. What strategies optimize the compound’s selectivity for target enzymes like Factor XIa?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify the ethoxy group to bulkier substituents (e.g., isopropoxy) to reduce off-target binding .
  • Computational docking : Use programs like AutoDock to predict interactions with Factor XIa’s S1 pocket .
  • Proteome-wide profiling : Employ kinase selectivity panels to identify cross-reactivity .

Q. How does crystallographic analysis using SHELX software enhance structural understanding?

  • Methodological Answer :

  • Data refinement : SHELXL refines X-ray diffraction data to resolve bond angles and torsional strain in the thiazinane ring .
  • Electron density maps : Identify hydrogen bonds between the ethoxy group and active-site residues (e.g., Asp189 in Factor XIa) .
  • Validation tools : CCDC Mercury analyzes packing interactions to explain solubility differences .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent models : Assess oral bioavailability (e.g., Sprague-Dawley rats) with LC-MS/MS plasma analysis .
  • Toxicogenomics : Screen for hepatotoxicity via liver enzyme (ALT/AST) elevation and histopathology .
  • Metabolite profiling : Use UPLC-QTOF to identify Phase I/II metabolites in urine .

Q. How can molecular docking predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Binding pose analysis : Simulate interactions using Schrödinger Suite to identify key residues (e.g., π-π stacking with Phe174 in Factor XIa) .
  • Free energy calculations : MM-GBSA estimates binding affinity (ΔG) to prioritize analogs .
  • Dynamic simulations : Run 100-ns MD simulations to assess conformational stability of the ligand-receptor complex .

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